molecular formula C14H10N6O2S5 B4554906 2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 329934-69-2

2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B4554906
CAS No.: 329934-69-2
M. Wt: 454.6 g/mol
InChI Key: CUIPLPVSEYODCD-UHFFFAOYSA-N
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Description

2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features multiple functional groups, including cyano, thiazole, and isothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and isothiazole intermediates, followed by their coupling through sulfanyl linkages. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or thiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE (CAS Number: 329934-69-2) is a complex organic molecule featuring multiple heterocyclic structures, including thiazole and isothiazole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C14H10N6O2SC_{14}H_{10}N_{6}O_{2}S, and it contains functional groups that may contribute to its biological activity. The presence of cyano and thiazole moieties suggests potential interactions with various biological targets.

Structural Representation

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC14H10N6O2SC_{14}H_{10}N_{6}O_{2}S
CAS Number329934-69-2

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing thiazole rings have been shown to possess antibacterial, antifungal, and antiprotozoal properties. The specific compound under discussion may share similar characteristics due to its structural components.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various tumor cell lines to evaluate the efficacy of thiazole derivatives. In vitro studies suggest that certain thiazole-containing compounds demonstrate selective cytotoxicity against cancer cells while sparing normal cells. For example, derivatives with structural similarities to the compound have shown promising results against cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).

Case Study: Cytotoxicity Profile

CompoundCell LineIC50 (µM)
Thiazole Derivative AMDA-MB-23130
Thiazole Derivative BSK-Hep-128
Thiazole Derivative CNUGC-332

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The presence of both cyano and thiazole groups may enhance binding affinity to biological targets, potentially leading to modulation of cellular processes.

Synthesis and Evaluation

Recent studies have focused on the synthesis of thiazole derivatives and their subsequent evaluation for biological activity. For instance, a study published in the Journal of Medicinal Chemistry reported on the synthesis of various thiazole-based compounds and their evaluation for antimicrobial activity. The findings suggest that modifications to the thiazole ring can significantly influence biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the thiazole ring can enhance biological potency. For example, introducing electron-withdrawing groups at particular positions on the thiazole ring has been correlated with increased antimicrobial activity.

Properties

IUPAC Name

2-[[4-cyano-3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O2S5/c15-5-8-11(25-6-9(21)18-13-16-1-3-23-13)20-27-12(8)26-7-10(22)19-14-17-2-4-24-14/h1-4H,6-7H2,(H,16,18,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIPLPVSEYODCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=NC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O2S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329934-69-2
Record name 2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(4-CYANO-3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

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